Nerol

Übersicht

Beschreibung

Nerol ist ein Monoterpenalkohol, der in vielen ätherischen Ölen vorkommt, wie z. B. Zitronengras und Hopfen. Es wurde ursprünglich aus Neroliöl isoliert, das aus den Blüten des Pomeranzbaums gewonnen wird, daher der Name . Diese farblose Flüssigkeit ist bekannt für ihren süßen, rosenartigen Duft, der als frischer empfunden wird als der seines Isomers, Geraniol . This compound wird aufgrund seines angenehmen Duftes in der Parfümindustrie häufig eingesetzt.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound kann durch Pyrolyse von Beta-Pinen synthetisiert werden, was auch Myrcen erzeugt . Eine andere Methode beinhaltet die Hydrochlorierung von Myrcen, was zu einer Reihe isomerer Chloride führt . Außerdem kann this compound durch den Veresterungsprozess gewonnen werden, bei dem es in Nerylester umgewandelt wird .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound hauptsächlich aus ätherischen Ölen von Pflanzen wie Neroli und Zitronengras gewonnen . Der Extraktionsprozess umfasst die Wasserdampfdestillation, die die flüchtigen Verbindungen vom Pflanzenmaterial trennt. Das resultierende ätherische Öl wird dann einer fraktionierten Destillation unterzogen, um this compound zu isolieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nerol can be synthesized through the pyrolysis of beta-pinene, which also produces myrcene . Another method involves the hydrochlorination of myrcene, resulting in a series of isomeric chlorides . Additionally, this compound can be obtained through the esterification process, where it is converted into neryl esters .

Industrial Production Methods

In industrial settings, this compound is primarily extracted from essential oils of plants like neroli and lemongrass . The extraction process involves steam distillation, which separates the volatile compounds from the plant material. The resulting essential oil is then subjected to fractional distillation to isolate this compound.

Analyse Chemischer Reaktionen

Reaktionstypen

Nerol unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es kann oxidiert werden, um Neral und Geranial zu bilden, die Isomere von Citral sind . Die Reduktion von this compound kann Dihydro-Nerol liefern, während Substitutionsreaktionen verschiedene Ester und Ether erzeugen können .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromsäure.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.

Substitution: Säurechloride und Anhydride werden zur Bildung von Estern verwendet, während Alkylhalogenide zur Etherbildung verwendet werden.

Hauptprodukte

Oxidation: Neral und Geranial.

Reduktion: Dihydro-Nerol.

Substitution: Nerylacetat und andere Ester.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1. Antifungal Activity

Recent studies have demonstrated that nerol exhibits significant antifungal properties. It has been shown to inhibit the growth of several fungal pathogens including Candida albicans, Fusarium oxysporum, and Ceratocystis fimbriata.

- Minimum Inhibitory Concentration (MIC) :

The mechanism of action involves the disruption of cell membrane integrity and the inhibition of pathogenicity-related enzymes, leading to reduced fungal virulence .

2. Antibacterial Activity

This compound has also shown promising antibacterial effects against plant pathogenic bacteria such as Agrobacterium tumefaciens and Clavibacter michiganense. These findings suggest its potential as a natural alternative to chemical bactericides in agricultural practices .

Therapeutic Applications

1. Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties. In animal studies, it has been found to exhibit anxiolytic effects, improving behavior in tests designed to measure anxiety levels .

- Behavioral Tests : In tests like the elevated plus maze and light/dark tests, mice treated with this compound showed increased time spent in open areas, indicating reduced anxiety compared to control groups .

2. Cardiovascular Effects

Research indicates that this compound may have a protective effect on the cardiovascular system. It has been shown to attenuate arrhythmias induced by ouabain in isolated cardiomyocytes, suggesting potential therapeutic benefits for heart conditions .

Aromatherapy and Fragrance Industry

This compound is widely used in the fragrance industry due to its pleasant rose-like aroma. It is commonly incorporated into perfumes and cosmetic products. Additionally, this compound is utilized in aromatherapy for its calming effects, which may help alleviate anxiety and improve overall well-being .

Flavoring Agent

In food science, this compound serves as a flavoring agent that enhances citrus flavors and is often used in products such as beverages and confections. Its sweet scent makes it a popular choice for creating appealing aromas in food products .

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Antimicrobial | Antifungal & Antibacterial | Effective against Candida albicans, Fusarium oxysporum, etc. |

| Therapeutic | Neuropharmacological | Anxiolytic effects observed in behavioral tests on mice |

| Cardiovascular | Arrhythmia attenuation | Reduces arrhythmias induced by ouabain |

| Aromatherapy | Stress relief | Used for calming effects; popular in relaxation therapies |

| Flavoring Agent | Food products | Enhances citrus flavors; used in beverages and confections |

Wirkmechanismus

Nerol exerts its effects primarily through its interaction with cell membranes. It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death . This mechanism is particularly effective against fungal pathogens like Candida albicans. The molecular targets include membrane lipids and proteins involved in maintaining cell structure and function .

Vergleich Mit ähnlichen Verbindungen

Nerol ähnelt anderen Monoterpenalkoholen wie Geraniol, Linalool und Citronellol . Es ist einzigartig in seinem frischeren rosenartigen Aroma im Vergleich zum intensiveren Duft von Geraniol . Außerdem wurde festgestellt, dass this compound eine höhere antifungale Aktivität im Vergleich zu seinen Isomeren aufweist .

Liste ähnlicher Verbindungen

- Geraniol

- Linalool

- Citronellol

- Citral (Neral und Geranial)

Nero’s einzigartiges Aroma und seine starken antimikrobiellen Eigenschaften machen es zu einer wertvollen Verbindung in verschiedenen Bereichen, von der Parfümindustrie bis zur Medizin.

Biologische Aktivität

Nerol, a monoterpene alcohol found in various essential oils, has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anxiolytic properties. This article explores the biological activity of this compound, supported by case studies and research findings.

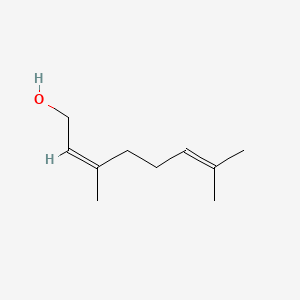

Chemical Structure and Properties

This compound (C10H18O) is a colorless liquid with a floral scent, commonly found in essential oils from plants such as lemon balm and rose. Its structure is characterized by a double bond and a hydroxyl group, contributing to its reactivity and biological effects.

Antimicrobial Activity

Recent studies have highlighted this compound's significant antimicrobial properties against various pathogens, including fungi and bacteria.

Antifungal Effects

-

Inhibition of Fungal Growth :

- This compound has shown potent antifungal activity against Fusarium oxysporum, with an effective concentration (EC50) of 0.46 μL/mL. Similarly, it exhibited EC50 values of 1.81 μL/mL and 1.26 μL/mL against Penicillium neglecta and Venturia mali, respectively .

- The minimum inhibitory concentration (MIC) for Candida albicans was determined to be 0.77 μL/mL, indicating its potential as an antifungal agent .

- Mechanism of Action :

| Fungal Species | EC50 (μL/mL) | MIC (μL/mL) |

|---|---|---|

| Fusarium oxysporum | 0.46 | N/A |

| Penicillium neglecta | 1.81 | N/A |

| Venturia mali | 1.26 | N/A |

| Candida albicans | N/A | 0.77 |

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.

- In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its protective effects against cellular damage . This property is particularly beneficial in preventing neurodegenerative diseases.

Anxiolytic and Neuropharmacological Effects

Research has indicated that this compound possesses anxiolytic properties, making it a candidate for therapeutic applications in anxiety disorders.

- In animal studies, administration of this compound resulted in reduced locomotor activity, suggesting a sedative effect similar to that observed with traditional anxiolytic medications . This reduction in activity was measured through various behavioral tests evaluating anxiety levels.

Neroli Oil in Labor Pain Management

A clinical study assessed the effectiveness of neroli oil aromatherapy in reducing anxiety and perceived pain during labor among pregnant women. The results showed significant reductions in both anxiety and pain levels compared to the control group:

| Phase of Labor | Experimental Group (M ± SD) | Control Group (M ± SD) | t-value |

|---|---|---|---|

| Latent phase | 5.70 (1.42) | 7.44 (1.33) | -2.75 |

| Early active phase | 6.50 (1.27) | 8.44 (1.42) | -3.15 |

| Late active phase | 8.00 (1.56) | 9.33 (1.12) | -2.11 |

This study suggests that neroli oil can be an effective alternative for managing anxiety and pain during labor .

Eigenschaften

IUPAC Name |

(2Z)-3,7-dimethylocta-2,6-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZPCOQZEFWAFX-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CO)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026728 | |

| Record name | (Z)-Nerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid with an odor of sweet rose; [Merck Index] Colorless to pale yellow liquid with a pleasant odor; [CAMEO], Colourless liquid; fresh, sweet, rose-like aroma | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nerol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225 °C, BP: 224-225 at 745 mm Hg; 125 °C at 25 mm Hg, 103.00 to 105.00 °C. @ 9.00 mm Hg | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

Flash Point: 107.78 °C /226 °F (closed cup) | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1311 mg/L at 25 °C, In water, 531 mg/L at 25 °C, Very soluble in ethanol, Soluble in absolute alcohol, Soluble in alcohol, chloroform, ether, 0.531 mg/mL at 25 °C, Insoluble in water; soluble in chloroform, ether, most fixed oils, soluble (in ethanol) | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nerol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

9.8756 g/cu cm at 20 °C, Density: 0.8813 at 15 °C, 0.875-0.880 | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nerol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg], 3.0X01-2 mm Hg at 25 °C (extrapolated) | |

| Record name | Nerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid, Liquid | |

CAS No. |

106-25-2, 624-15-7 | |

| Record name | Nerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Nerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-dimethyl-2,6-octadien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G5P53250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<-15 °C, Crystals; mp: 118 °C /Nerol tetrabromide/, Needles from petroleum ether; mp: 84-86 °C /Nerol allophanate/, < -15 °C | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.